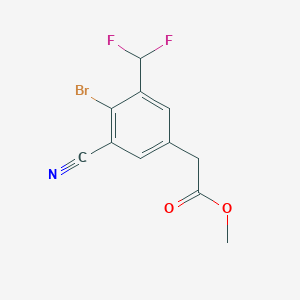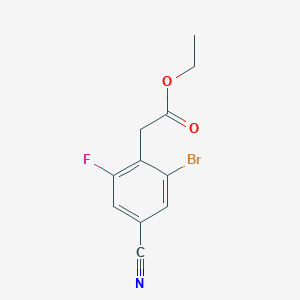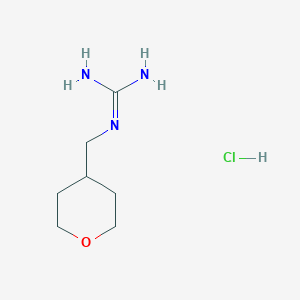
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride is a chemical compound with the molecular formula C12H23ClN2O2. It is known for its unique structure, which includes a tetrahydropyran ring and a guanidine group. This compound is used in various scientific research fields due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-ylmethylamine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-pressure reactors to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted guanidines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the target and the context of its use. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)guanidine hydrochloride
- N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride
Uniqueness
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride stands out due to its specific combination of a tetrahydropyran ring and a guanidine group. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
2206967-66-8 |
|---|---|
Formule moléculaire |
C7H16ClN3O |
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
2-(oxan-4-ylmethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C7H15N3O.ClH/c8-7(9)10-5-6-1-3-11-4-2-6;/h6H,1-5H2,(H4,8,9,10);1H |
Clé InChI |
AETAZBCSTDREGZ-UHFFFAOYSA-N |
SMILES |
C1COCCC1CN=C(N)N.Cl |
SMILES canonique |
C1COCCC1CN=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


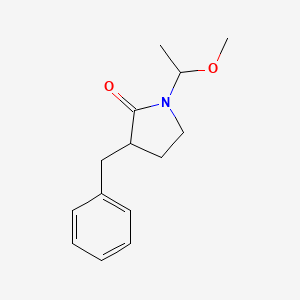
![1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486181.png)
![1-[1-(3-Pyrrolidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1486183.png)
![3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1486186.png)
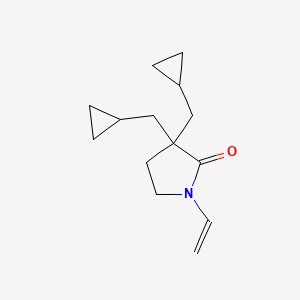
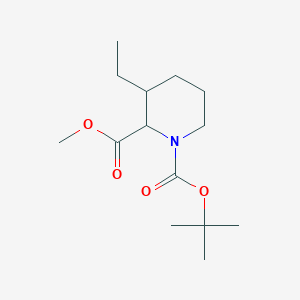

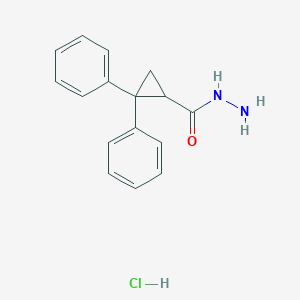
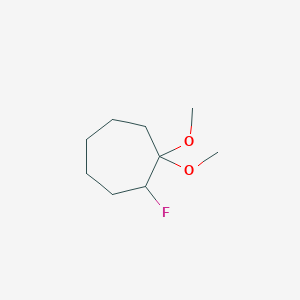
![5-[(Trimethylsilyl)oxy]-2-azepanone](/img/structure/B1486194.png)
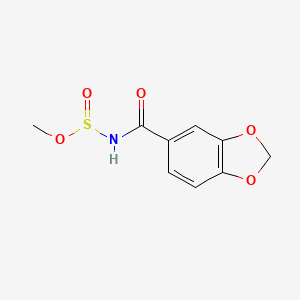
![Methyl 9-methoxy-7-oxo-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxylate hydrochloride](/img/structure/B1486196.png)
